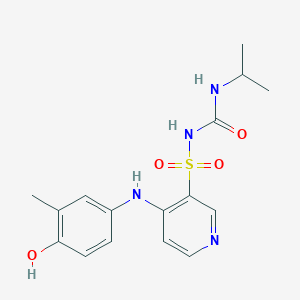

Arecaidine propargyl ester tosylate

Overview

Description

Arecaidine propargyl ester tosylate is a potent muscarinic receptor agonist. It shows some selectivity for cardiac versus ileal M2 receptors . This compound is known for its role in scientific research, particularly in the study of muscarinic acetylcholine receptors.

Mechanism of Action

Target of Action

Arecaidine propargyl ester tosylate is a potent muscarinic receptor (mAChR) agonist . It shows some selectivity for cardiac M1 receptors over ileal M2 receptors . These receptors play a crucial role in the nervous system, particularly in the parasympathetic nervous system, where they mediate various physiological functions such as heart rate, smooth muscle contraction, and glandular secretion.

Mode of Action

As an agonist, this compound binds to the muscarinic acetylcholine receptors, mimicking the action of the natural neurotransmitter acetylcholine. This binding triggers a series of biochemical reactions that lead to the activation of the receptor and the subsequent physiological responses .

Biochemical Pathways

The activation of muscarinic acetylcholine receptors by this compound can influence several biochemical pathways. For instance, it can stimulate the phosphoinositide signaling pathway, leading to the release of intracellular calcium ions and the activation of protein kinase C. These events can result in various downstream effects, such as the contraction of smooth muscles or the slowing down of heart rate .

Result of Action

The activation of muscarinic acetylcholine receptors by this compound can lead to various molecular and cellular effects. For example, it can cause the contraction of smooth muscles, decrease heart rate, and stimulate glandular secretion. These effects are typically associated with the activation of the parasympathetic nervous system .

Biochemical Analysis

Biochemical Properties

Arecaidine propargyl ester tosylate interacts with muscarinic acetylcholine receptors (mAChR), specifically showing some selectivity for cardiac versus ileal M2 receptors . This interaction plays a crucial role in its biochemical reactions. The nature of these interactions involves the compound acting as an agonist, activating the M2 muscarinic receptors .

Cellular Effects

The effects of this compound on cells are significant. It has been shown to negatively modulate cell growth without affecting cell survival in different human neuroblastoma cell lines . This influence on cell function suggests that it may impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

This compound exerts its effects at the molecular level through its potent agonistic activity on muscarinic receptors . It binds to these receptors, leading to their activation. This can result in changes in gene expression and can influence enzyme activity, either through inhibition or activation .

Temporal Effects in Laboratory Settings

It has been demonstrated that the compound’s activation of M2 muscarinic receptors can inhibit cell growth in human neuroblastoma cells .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. For instance, it has been shown to inhibit hyperactivity in dopamine-deficient mice

Metabolic Pathways

Given its interaction with muscarinic receptors, it is likely that it plays a role in cholinergic signaling pathways .

Subcellular Localization

Given its interaction with muscarinic receptors, which are typically located on the cell surface, it is likely that it localizes to the cell membrane where it can interact with these receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions

Arecaidine propargyl ester tosylate can be synthesized through a multi-step process. The synthesis typically involves the esterification of arecaidine with propargyl alcohol, followed by tosylation. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis of this compound in a laboratory setting provides a foundation for potential scale-up. The process would likely involve similar steps but with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Arecaidine propargyl ester tosylate undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the ester and tosylate groups.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Solvents: Dichloromethane, ethanol, water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Arecaidine propargyl ester tosylate has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

Industry: Utilized in the development of new pharmaceuticals and as a tool in drug discovery.

Comparison with Similar Compounds

Similar Compounds

Arecoline: Another muscarinic receptor agonist with a similar structure but different functional groups.

Guvacine: An alkaloid found in areca nut with muscarinic receptor activity.

Arecaidine: The precursor to arecaidine propargyl ester tosylate, also an agonist at muscarinic receptors.

Uniqueness

Arecaidine propargyl ester tosylate is unique due to its selectivity for cardiac versus ileal M2 receptors and its potent agonistic activity. This selectivity makes it a valuable tool in research focused on cardiac muscarinic receptors and their role in various physiological and pathological processes .

Properties

IUPAC Name |

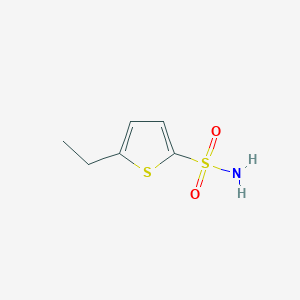

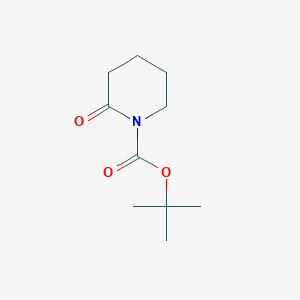

4-methylbenzenesulfonic acid;prop-2-ynyl 1-methyl-3,6-dihydro-2H-pyridine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.C7H8O3S/c1-3-7-13-10(12)9-5-4-6-11(2)8-9;1-6-2-4-7(5-3-6)11(8,9)10/h1,5H,4,6-8H2,2H3;2-5H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYHWIOMAWPVTPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CN1CCC=C(C1)C(=O)OCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50424994 | |

| Record name | ARECAIDINE PROPARGYL ESTER TOSYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147202-94-6 | |

| Record name | ARECAIDINE PROPARGYL ESTER TOSYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism behind APET's effects on dopamine release?

A: Research indicates that APET's influence on DA release is mediated indirectly through its impact on cholinergic interneurons within the striatum. [] By activating mAChRs on these interneurons, APET inhibits the release of acetylcholine (ACh). This, in turn, modifies the activity of nicotinic acetylcholine receptors (nAChRs) located on dopaminergic axons. The net result is a modulation of DA release probability. Interestingly, the specific mAChR subtypes involved differ between the dorsolateral striatum (caudate-putamen, CPu) and ventromedial striatum (nucleus accumbens, NAc). In the CPu, both M2 and M4 mAChRs are required for APET's effects, while in the NAc, only M4 is necessary. [] This suggests potential for region-specific targeting of DA modulation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,4-Diazabicyclo[2.2.2]octan-2-one](/img/structure/B118004.png)

![3-Hydroxy-4-[2-[[3-hydroxy-4-[[3-methyl-2-[[3-methyl-2-[(2-phenylacetyl)amino]butanoyl]amino]butanoyl]amino]-5-phenylpentanoyl]amino]propanoylamino]-5-phenylpentanoic acid](/img/structure/B118016.png)

![(Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene](/img/structure/B118057.png)